2,2'-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol)
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Overview
Description
2,2’-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound that features a pyrroloquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps, starting with the formation of the pyrroloquinoline core One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functionalization of the resulting intermediate
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,2’-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
2,2’-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol) exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar core features.
Pyrroloquinoline: Shares the pyrroloquinoline core but lacks the ethan-1-ol groups.
Dihydroquinoline: A reduced form of quinoline with different reactivity.
Uniqueness
2,2’-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol) is unique due to its combination of the pyrroloquinoline core with ethan-1-ol groups, which can confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
677709-07-8 |
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Molecular Formula |
C21H22N4O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-(6H-pyrrolo[3,2-f]quinolin-9-ylamino)anilino]ethanol |
InChI |
InChI=1S/C21H22N4O2/c26-13-11-25(12-14-27)16-3-1-15(2-4-16)24-20-8-10-23-19-6-5-18-17(21(19)20)7-9-22-18/h1-10,23-24,26-27H,11-14H2 |
InChI Key |
OGAXRDYTRWWCFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C4=CC=NC4=CC=C3NC=C2)N(CCO)CCO |
Origin of Product |
United States |
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